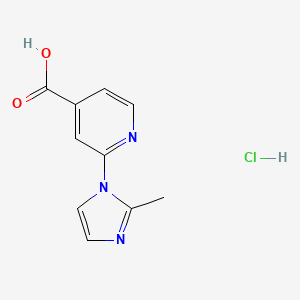

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Description

2-(2-Methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride (CAS: 1354957-84-8) is an organic compound featuring a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2-methylimidazole moiety, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₀ClN₃O₂, with a molecular weight of 247.66 g/mol . The compound is cataloged as a research chemical, likely used in pharmaceutical or biochemical studies due to the prevalence of imidazole and pyridine motifs in drug discovery.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c1-7-11-4-5-13(7)9-6-8(10(14)15)2-3-12-9;/h2-6H,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLQTVQFXBMKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the condensation of 2-methylimidazole with 4-chloropyridine-2-carboxylic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Both the imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential for development into new antibacterial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that it can inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various imidazole derivatives. It can be utilized in the preparation of more complex molecules through reactions such as acylation and alkylation. For instance, it has been used to synthesize novel 1,5-diaryl-1H-imidazole derivatives, which are of interest due to their biological activities .

Materials Science

Fluorescent Materials

Recent studies have explored the use of imidazole derivatives, including this compound, in the development of fluorescent materials. These materials have potential applications in bioimaging and as sensors due to their photophysical properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Investigation of Anticancer Properties | Cancer Research | Inhibited proliferation in specific cancer cell lines; further studies required for mechanism elucidation. |

| Synthesis of Imidazole Derivatives | Organic Synthesis | Successfully synthesized novel compounds with potential biological activity. |

| Development of Fluorescent Materials | Materials Science | Exhibited promising photophysical properties for bioimaging applications. |

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride Monohydrate

- Structure : The imidazole group is attached to a benzene ring (benzoic acid) instead of pyridine.

- Molecular Formula : C₁₁H₁₀N₂O₂·HCl·H₂O (MW: 256.68 g/mol) .

- Key Differences: The benzene ring may confer greater hydrophobicity compared to the pyridine-based target compound.

- Applications : Similar use as a biochemical intermediate but with distinct solubility profiles due to aromatic core differences.

2-(1H-Imidazol-1-yl)pyridine-4-carboxylic Acid Hydrochloride

- Structure : Lacks the methyl group on the imidazole ring compared to the target compound.

- Molecular Formula : C₉H₈ClN₃O₂ (MW: 233.64 g/mol, estimated) .

- Lower molecular weight may enhance diffusion across membranes.

- Commercial Availability: Priced at $188/250 mg (Santa Cruz Biotechnology), suggesting niche research applications .

Imidazopyridinecarboxylic Acid Derivatives (e.g., Imazamox, Imazethapyr)

- Structure : Feature a dihydroimidazolone ring fused to pyridine, with substituents like methoxymethyl or ethyl groups .

- Key Differences :

- The dihydroimidazolone moiety is critical for herbicidal activity, unlike the methylimidazole in the target compound.

- Substituents like methoxymethyl (imazamox) or ethyl (imazethapyr) enhance selectivity for acetolactate synthase (ALS) inhibition in plants.

- Applications: Commercial herbicides, highlighting structural tuning for agricultural vs.

4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine Dihydrochloride

- Structure : Incorporates a piperidinyl-imidazole linked via a methylene group to pyridine.

- Dihydrochloride salt form improves aqueous solubility compared to the target’s monohydrochloride.

- Applications : Likely explored in medicinal chemistry for central nervous system (CNS) or enzyme-targeting drugs .

Comparative Data Table

Research Implications and Trends

- Structural Tuning : The position and nature of substituents (e.g., methyl, piperidine) dictate applications, from herbicides to drug candidates.

- Salt Forms : Hydrochloride salts improve solubility, critical for bioavailability in drug development .

- Commercial Accessibility : Higher cost of research-grade compounds (e.g., $399/g for the target) reflects specialized demand .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride, with the chemical formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant research findings and data tables.

The compound is characterized by the following properties:

- Chemical Formula : C10H10ClN3O2

- Molecular Weight : 239.66 g/mol

- CAS Number : 1354957-84-8

- Appearance : White to off-white powder

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have shown that derivatives of imidazopyridines, including this compound, can inhibit viral replication. For instance, compounds containing similar heterocyclic structures have demonstrated antiviral properties against various viruses, including the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV) .

Antibacterial Properties

The antibacterial activity of imidazopyridine derivatives has been highlighted in several studies. These compounds often interact with bacterial enzymes or cellular components, leading to inhibition of bacterial growth. The specific mechanism of action for this compound remains under investigation but is hypothesized to involve disruption of bacterial metabolic processes .

Anticancer Potential

Imidazopyridines are also being explored for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer cell proliferation and survival. For example, studies have reported that certain imidazopyridine derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

The precise mechanism through which this compound exerts its biological effects is still being elucidated. However, it is believed that the imidazole and pyridine moieties contribute to its ability to interact with biological macromolecules such as proteins and nucleic acids.

Q & A

Q. How to resolve conflicting reports on its melting point?

- Root Cause : Polymorphism or impurities from synthesis (e.g., unreacted starting materials).

- Resolution : Perform DSC analysis at varying heating rates (1–10°C/min) to detect multiple endotherms. Compare with reference data for structurally related compounds (e.g., 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate, mp 313–315°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.